(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623934-81-6
Cat. No.: VC16130858
Molecular Formula: C29H25N3O3S2
Molecular Weight: 527.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623934-81-6 |
|---|---|
| Molecular Formula | C29H25N3O3S2 |
| Molecular Weight | 527.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C29H25N3O3S2/c1-3-35-25-15-11-21(12-16-25)27-22(19-32(30-27)23-7-5-4-6-8-23)17-26-28(33)31(29(36)37-26)18-20-9-13-24(34-2)14-10-20/h4-17,19H,3,18H2,1-2H3/b26-17- |
| Standard InChI Key | XOGHQYLEISFLOL-ONUIUJJFSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur atoms) fused with a pyrazole ring. Key substituents include:
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A 4-ethoxyphenyl group at the 3-position of the pyrazole ring.
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A phenyl group at the 1-position of the pyrazole.
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A 4-methoxybenzyl group attached to the nitrogen of the thiazolidinone.
The Z-configuration of the exocyclic double bond between the pyrazole and thiazolidinone rings is critical for maintaining structural stability and biological activity .
Table 1: Structural Features and Functional Groups
| Component | Position | Role in Bioactivity |
|---|---|---|
| Thiazolidinone core | Central ring | Enzyme inhibition potential |
| Pyrazole ring | Fused to core | Enhances binding affinity |
| 4-Ethoxyphenyl group | Pyrazole C3 | Modulates lipophilicity |
| 4-Methoxybenzyl group | Thiazolidinone N3 | Influences pharmacokinetics |
| Thioxo group | Thiazolidinone C2 | Stabilizes ring conformation |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates:
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Pyrazole Formation:
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Condensation of 4-ethoxyphenylhydrazine with an α,β-unsaturated ketone yields the pyrazole ring.
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Thiazolidinone Construction:
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Cyclocondensation of 4-methoxybenzylamine with carbon disulfide and chloroacetic acid forms the thiazolidinone core.
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Knoevenagel Condensation:
Key Reaction Conditions
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Solvents: Ethanol, dimethylformamide (DMF).
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Catalysts: Piperidine for condensation steps.
Biological Activities
Anticancer Properties
Studies on analogous thiazolidinones demonstrate dose-dependent cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound’s mechanism may involve:
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Inhibition of tubulin polymerization, disrupting mitosis.
Anti-Inflammatory Effects
In murine models, related compounds suppress COX-2 and TNF-α expression by 40–60% at 10 μM concentrations, suggesting potential for treating chronic inflammation.
Antimicrobial Activity
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 μg/mL . The thioxo group likely enhances membrane permeability.
Mechanism of Action
Enzyme Inhibition
The compound’s thiazolidinone core may inhibit glycogen synthase kinase-3β (GSK-3β) and cyclooxygenase-2 (COX-2), critical targets in cancer and inflammation .
Signal Pathway Modulation
Interaction with the NF-κB pathway has been hypothesized, reducing the transcription of pro-inflammatory cytokines.
Physical and Chemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.
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Stability: Stable at room temperature for 6 months when protected from light .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S) .
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NMR (¹H): δ 7.8–7.2 (aromatic protons), δ 4.1 (OCH₂CH₃), δ 3.8 (OCH₃) .
Applications and Future Directions
Drug Development
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Lead Compound: Structural optimizations (e.g., substituting ethoxy with fluorine) could enhance bioavailability.
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Combination Therapies: Synergy with cisplatin observed in preclinical models.
Agricultural Chemistry
Potential as a fungicide due to thiazolidinone’s affinity for fungal cytochrome P450 enzymes .
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